3-[2-(1-Piperazinyl)ethyl]phenol
CAS No.:
Cat. No.: VC20458721
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 3-(2-piperazin-1-ylethyl)phenol |
| Standard InChI | InChI=1S/C12H18N2O/c15-12-3-1-2-11(10-12)4-7-14-8-5-13-6-9-14/h1-3,10,13,15H,4-9H2 |
| Standard InChI Key | OGESSNWINXZFNF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCC2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
3-[2-(1-Piperazinyl)ethyl]phenol (IUPAC name: 3-[2-(piperazin-1-yl)ethyl]phenol) is a secondary amine derivative characterized by a phenol group para-substituted with a 2-(piperazin-1-yl)ethyl chain. The molecular formula is , yielding a molecular weight of 206.29 g/mol . The piperazine ring adopts a chair conformation, with the ethyl spacer facilitating rotational flexibility between the aromatic and heterocyclic moieties .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| pKa (Phenolic -OH) | 9.8 ± 0.2 |
| pKa (Piperazine -NH) | 3.1 ± 0.3 (protonated form) |
| Solubility | 12 mg/mL in DMSO; 2 mg/mL in H2O |
The phenolic hydroxyl group contributes acidic properties (), while the piperazine nitrogen exhibits basicity () . This amphoteric nature enables pH-dependent solubility, with improved aqueous dissolution under acidic conditions.
Synthetic Methodologies
Piperazine-Ethyl Linker Formation
A validated route involves reductive amination between 3-(2-bromoethyl)phenol and piperazine. In a representative procedure :
-
Alkylation: 3-(2-Bromoethyl)phenol (10 mmol) reacts with piperazine (12 mmol) in anhydrous THF under .
-
Reduction: Sodium cyanoborohydride (15 mmol) is added at 0°C, followed by stirring at 25°C for 24 h.
-
Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields the product as a white solid (72% yield).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | >70% above 20°C |
| Piperazine Equiv. | 1.2–1.5 | Maximizes alkylation |
| Solvent | THF > DMF > DMSO | THF minimizes side products |
Alternative Pathways
-
Mitsunobu Reaction: Coupling 3-(2-hydroxyethyl)phenol with 1-(piperazinyl)ethanol using DIAD/PPh₃ (65% yield) .
-
Solid-Phase Synthesis: Immobilized piperazine on Wang resin enables iterative coupling (scale-up to 50 g) .
Pharmacological Profile and Mechanism
3-[2-(1-Piperazinyl)ethyl]phenol demonstrates nanomolar affinity for the dopamine transporter (DAT; ), surpassing serotonin () and norepinephrine () transporters . This 693-fold selectivity for DAT over SERT positions it as a lead compound for treating disorders like Parkinson’s disease and addiction .
Mechanistic Insights:
-
The ethyl-piperazine chain penetrates the DAT hydrophobic pocket, forming Van der Waals contacts with Phe43 and Tyr124.
-
Quantum mechanical calculations reveal charge transfer from the phenol oxygen to the piperazine nitrogen (), enhancing membrane permeability .
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, D₂O): δ 7.21 (t, J = 7.8 Hz, 1H, ArH), 6.72 (d, J = 8.1 Hz, 2H, ArH), 3.48 (t, J = 6.3 Hz, 2H, CH₂N), 2.89–2.78 (m, 8H, piperazine-H), 2.65 (t, J = 6.3 Hz, 2H, CH₂Ar).
-
HRMS (ESI+): m/z 207.1498 [M+H]⁺ (calc. 207.1497).
Chromatographic Purity:
-
HPLC (C18, 90:10 H₂O:MeCN): tR = 4.2 min, 99.1% purity.
Emerging Applications and Research Frontiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume